molecular formula C9H12BrNO B1527653 3-Amino-1-(3-bromophenyl)propan-1-ol CAS No. 1075178-40-3

3-Amino-1-(3-bromophenyl)propan-1-ol

Cat. No.: B1527653
CAS No.: 1075178-40-3
M. Wt: 230.1 g/mol
InChI Key: IPXHDZGCJJOHQI-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromophenyl)propan-1-ol is an organic compound characterized by the presence of an amino group (-NH2) and a bromophenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 3-bromophenylpropanoic acid or its derivatives. One common approach involves the reaction of 3-bromophenylpropanoic acid with reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple purification steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-bromophenyl)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-bromophenylpropanoic acid.

  • Reduction: The compound can be further reduced to produce amines or other derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3-Bromophenylpropanoic acid

  • Reduction: Various amines or amides

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

3-Amino-1-(3-bromophenyl)propan-1-ol is utilized in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-bromophenyl)propan-1-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the context of its use.

Comparison with Similar Compounds

  • 3-Amino-3-(3-bromophenyl)propanoic acid

  • 3-Bromophenylpropanoic acid

  • 3-Bromophenylpropionic acid

Uniqueness: 3-Amino-1-(3-bromophenyl)propan-1-ol is unique due to its specific structural features, including the presence of both an amino group and a bromophenyl group on the propane backbone

Properties

IUPAC Name

3-amino-1-(3-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXHDZGCJJOHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of nitrile 23 (22.4 g, 99 mmol) in anhydrous THF (200 mL) under nitrogen was added BH3.SMe2 (28.4 mL, 297 mmol) via addition funnel over a period of 1 h. The mixture was then refluxed for 14 h. After cooling to 0° C., the excess borane was quenched by slow addition of methanol. This was concentrated to dryness under reduced pressure. The process was repeated six times. This was followed by the dissolution of the crude product in 6N HCl and extraction with DCM. Aqueous layer was basified to pH 10 with conc. NH4OH and extracted with DCM. Combined organics were dried over Na2SO4. The solution was filtered and concentrated under reduced pressure to give 24 as clear oil. Yield (15.94 g, 70%): 1H NMR (400 MHz, DMSO-d6) δ 7.51 (s, 1H), 7.42 (bd, J=7.6 Hz, 1H), 7.22-7.34 (m, 2H), 4.69 (m, 1H), 2.67-2.74 (m, 2H), 1.65-1.77 (m, 2H).
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
28.4 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-bromophenyl)-3-hydroxypropanenitrile (23) (117.5 g, 519.8 mmol) in anhydrous THF (300 mL) under argon borane-methylsulfide (68 mL, 675.7 mmol) was slowly added over 30 min via a dropping funnel. The reaction mixture was boiled under reflux for 2.5 hr and cooled to room temperature. HCl solution (1.25M in EtOH, 350 mL) was slowly added for 30 min and the mixture was concentrated under reduced pressure. Water (400 mL) was added and the pH of the mixture was then adjusted to 12 with aqueous NaOH (50% wt). The product was extracted with CH2Cl2 (500 mL), the extract was dried over anhydrous Na2SO4 and concentrated under reduced pressure to give hydroxyamine 24 as a colorless oil. Yield (104 g, 87%). 1H NMR (400 MHz, DMSO-d6) δ 7.49 (m, 1H), 7.37 (dt, J=7.2, 1.6 Hz, 1H), 7.23-7.31 (m, 2H), 4.66 (t, J=6.8 Hz, 1H), 2.61 (m, 2H), 1.61 (q, J=6.8 Hz, 2H).
Quantity
117.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reduction of 3-(3-bromophenyl)-3-hydroxypropanenitrile following thre method used in Example 50 gave 3-amino-1-(3-bromophenyl)propan-1-ol as a light green oil. Yield (2.30 g, 84%.) This material was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.49 (m, 1H), 7.37 (dt, J=7.2, 1.6 Hz, 1H), 7.23-7.31 (m, 2H), 4.66 (t, J=6.8 Hz, 1H), 2.61 (m, 2H), 1.61 (q, J=6.8 Hz, 2H).
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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